molecular formula C11H15NO B1341953 3-(2-Methylphenoxy)pyrrolidine CAS No. 46196-54-7

3-(2-Methylphenoxy)pyrrolidine

Cat. No.: B1341953
CAS No.: 46196-54-7
M. Wt: 177.24 g/mol
InChI Key: MIVMFYNEGPHLSB-UHFFFAOYSA-N
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Description

3-(2-Methylphenoxy)pyrrolidine is an organic compound that belongs to the class of secondary amines. It is characterized by a pyrrolidine ring substituted with a 2-methylphenoxy group. This compound is used primarily in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylphenoxy)pyrrolidine typically involves the reaction of 2-methylphenol with pyrrolidine. The process can be carried out under reflux conditions with a suitable solvent such as toluene or ethanol. The reaction is facilitated by the presence of a base like sodium hydroxide or potassium carbonate, which helps in the deprotonation of the phenol group, allowing it to react with the pyrrolidine.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methylphenoxy)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where nucleophiles like halides or amines replace the existing substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

3-(2-Methylphenoxy)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged to create novel products.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenoxy)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding or hydrophobic interactions, while the pyrrolidine ring can participate in π-π stacking or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring, used as a building block in organic synthesis.

    2-Methylphenol:

    Phenoxyacetic Acid: A phenoxy derivative used in the synthesis of herbicides and pharmaceuticals.

Uniqueness: 3-(2-Methylphenoxy)pyrrolidine is unique due to its combined structural features of a pyrrolidine ring and a phenoxy group. This combination imparts distinct chemical and biological properties, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

3-(2-methylphenoxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-4-2-3-5-11(9)13-10-6-7-12-8-10/h2-5,10,12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVMFYNEGPHLSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592919
Record name 3-(2-Methylphenoxy)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46196-54-7
Record name 3-(2-Methylphenoxy)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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